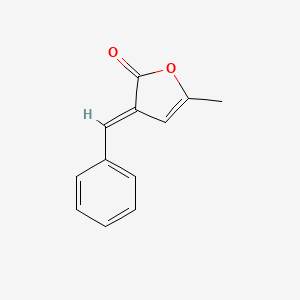

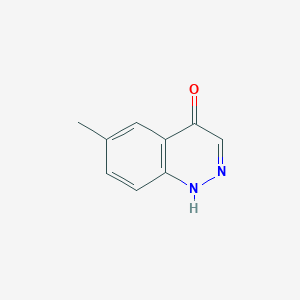

4-Cinnolinol, 6-methyl-

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

4-Cinnolinol, 6-methyl-, also known as 6-methyl-4-hydroxyquinoline, is a compound belonging to the cinnoline family1. It has been studied extensively for its biological properties1.

Synthesis Analysis

The synthesis of biologically and pharmaceutically active quinoline and its analogues has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry2. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold2.

Molecular Structure Analysis

The molecular formula of 4-Cinnolinol, 6-methyl- is C9H8N2O and its molecular weight is 160.17 g/mol1.

Chemical Reactions Analysis

4-Cinnolinol, 6-methyl- is known to undergo oxidation and reduction reactions, and can also undergo substitution reactions1.

Physical And Chemical Properties Analysis

The compound has a very low vapor pressure, and is considered to be stable under normal conditions1. More specific physical and chemical properties like color, density, hardness, and melting and boiling points are not explicitly mentioned in the search results5.科研应用

Anti-Malarial and Anti-Microbial Activity

4-Cinnolinol, 6-methyl- and its derivatives have been studied for their potential anti-malarial and anti-bacterial activities. A series of compounds synthesized from 4-methyl-3-acetylcinnoline-6-Sulfonamido chalcones and hydrazines were found to exhibit in vitro anti-malarial activity against Plasmodium falciparum and good anti-bacterial activity against various pathogenic microbes (Unnissa, Nisha, & Reddy, 2015).

Methylation and Chemical Reactions

Studies on the methylation of substituted cinnolines, including 4-cinnolinol, 6-methyl-, have provided insights into their chemical properties and reactivity. This research is significant for understanding the synthesis and manipulation of cinnoline compounds (Ames & Chapman, 1967).

Phosphorescence and Fluorescence Studies

The phosphorescence and fluorescence characteristics of cinnoline and its 4-methyl derivative have been explored. This research is vital for understanding the photophysical properties of these compounds and their potential applications in materials science (Stikeleather, 1973).

Pharmacological Applications

Research has also been conducted on the synthesis of novel cinnoline fused Mannich bases, including those derived from 4-cinnolinol, 6-methyl-, to evaluate their antibacterial, analgesic, and anti-inflammatory activities. These studies contribute to the development of new pharmacological agents (Kalyani, Bethi, Sastry, & Kuchana, 2017).

Safety And Hazards

While specific safety data for 4-Cinnolinol, 6-methyl- is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the specific safety data sheet for the compound and follow the recommended guidelines678.

未来方向

Based on the biologically active heterocyclic quinoline and thiazole substituted, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized9. These compounds showed promising antimicrobial activities, suggesting potential future directions for the development of new antimicrobial agents9.

Please note that this information is based on the available search results and may not cover all aspects of 4-Cinnolinol, 6-methyl-. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

性质

IUPAC Name |

6-methyl-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUADOWMFHAXHRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440976 |

Source

|

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cinnolinol, 6-methyl- | |

CAS RN |

90417-05-3 |

Source

|

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)